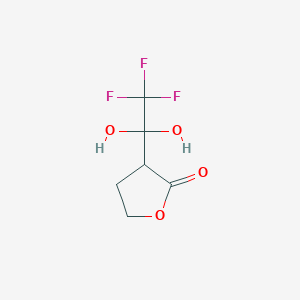

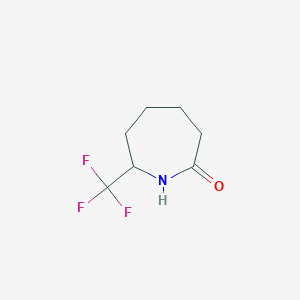

1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “this compound”, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage of the molecule .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar pyrrolidine derivatives are influenced by steric factors . These factors can affect the biological activity of the compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of the pyrrolidine ring . The ring allows a greater chance of generating structural diversity .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives have shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium, indicating potential applications of similar structures like 1-(5-Amino-2-fluorophenyl)pyrrolidine-2,5-dione in materials science. These derivatives demonstrate increased inhibition efficiency with concentration, acting through a chemisorption process on the steel surface. Such studies underline the relevance of pyrrolidine-2,5-dione compounds in corrosion prevention technologies (Zarrouk et al., 2015).

Synthesis and Biochemical Evaluation

A series of (aminophenyl)pyrrolidine-2,5-diones, structurally related to aminoglutethimide, exhibited selective, competitive inhibition of the aromatase enzyme, indicating the potential of pyrrolidine-2,5-dione derivatives in cancer treatment research. These compounds provide a framework for the development of new therapies targeting estrogen-dependent cancers (Daly et al., 1986).

Antiviral Activities

Research on pyrrolidine-2,5-dione derivatives has also extended to antiviral applications. For instance, certain derivatives have been studied for their in vitro activity against RNA-containing influenza viruses, showcasing the versatility of pyrrolidine-2,5-dione compounds in the development of antiviral drugs. These findings highlight the potential of such derivatives in contributing to treatments against viral infections (Rashan et al., 1989).

Antioxidant Activity

The antioxidant properties of specific pyrrolidine-2,5-dione derivatives, such as those derived from Mannich base reactions, have been explored through computational studies. These derivatives exhibit significant antioxidant activity, suggesting their utility in medicinal chemistry and drug design for diseases where oxidative stress plays a critical role (Boobalan et al., 2014).

Electronic and Photoluminescent Properties

Pyrrolidine-2,5-dione derivatives have found applications in the synthesis of conjugated polymers with photoluminescent properties, indicating their potential in the development of new materials for electronic and photonic devices. These studies showcase the broad applicability of pyrrolidine-2,5-dione compounds in materials science, particularly in the creation of novel luminescent materials (Beyerlein & Tieke, 2000).

Wirkmechanismus

Target of Action

Pyrrolidine derivatives have been reported to exhibit selectivity towards various biological targets . The specific targets can vary depending on the functional groups attached to the pyrrolidine core .

Mode of Action

It is known that the pyrrolidine ring and its derivatives interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The stereochemistry of the molecule and the spatial orientation of substituents can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrrolidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .

Action Environment

It is known that environmental factors such as ph, temperature, and the presence of other molecules can affect the action of many drugs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(5-amino-2-fluorophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-7-2-1-6(12)5-8(7)13-9(14)3-4-10(13)15/h1-2,5H,3-4,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLVGJSLMWRGQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methyltetrazol-5-yl)methyl-(1-phenylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2838997.png)

![ethyl 2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetate](/img/structure/B2839002.png)

![N-[[4-(4-fluorophenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2839005.png)

![N-[(5-chloro-1-methyl-1H-imidazol-2-yl)methyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2839007.png)

![4-[(2R,6R)-2-(2-Methoxyphenyl)-6-methylpiperidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2839008.png)

![2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone](/img/structure/B2839010.png)

![1-(2-hydroxyethyl)-6-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2839015.png)